1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Overview
Description
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2-chloro-4-fluoro-benzyl group and an isothiocyanate group
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl bromide.
Nucleophilic Substitution: The bromide is then reacted with a pyrazole derivative under nucleophilic substitution conditions to introduce the benzyl group onto the pyrazole ring.
Isothiocyanate Introduction: Finally, the isothiocyanate group is introduced through a reaction with thiophosgene or a similar reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the isothiocyanate group, forming thiourea derivatives.
Oxidation and Reduction: The pyrazole ring and benzyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to various oxidized or reduced derivatives.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and other related compounds.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The isothiocyanate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
1-(2-Chloro-4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can be compared with similar compounds like:
1-(2-Chloro-4-fluorobenzyl)piperazine: This compound shares the 2-chloro-4-fluorobenzyl group but differs in its core structure, leading to different chemical properties and applications.
4-Fluorobenzyl chloride: Another related compound, which is simpler in structure and used in different chemical reactions.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3S/c12-10-5-9(13)2-1-8(10)6-16-4-3-11(15-16)14-7-17/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUTIVZIHCVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171180 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-41-5 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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